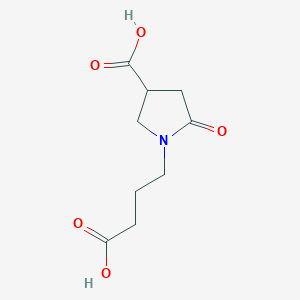
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
説明
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid (CPCA) is a naturally occurring, non-proteinogenic amino acid. It is a derivative of proline and is found in several plants and animals. CPCA has been studied extensively over the past few decades due to its numerous potential applications in biochemistry and medicine.
科学的研究の応用
Synthesis and Biological Activity Prediction : A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids, predicting their biological activity. The structures were confirmed through various methods, including liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Anticancer and Antimicrobial Activity : Kairytė et al. (2022) synthesized derivatives of 5-oxopyrrolidine carboxylic acid and evaluated their in vitro anticancer and antimicrobial activities. Some compounds demonstrated significant potency against cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, assessing their antioxidant activities. Several compounds were identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Agents : A study by Bouzard et al. (1992) examined the antibacterial activities of a series of compounds, including 5-oxopyrrolidine derivatives. They found that certain derivatives significantly enhanced in vitro and in vivo antibacterial activity (Bouzard et al., 1992).
Nootropic Agents : Valenta et al. (1994) investigated 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives for nootropic activity. These compounds were synthesized and tested for their potential to enhance cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis of Polysubstituted Pyrrolidinones : Burdzhiev and Stanoeva (2008) synthesized compounds from trans-5-oxopyrrolidine-3-carboxylic acid, leading to carboxamides and aminomethyl derivatives. These compounds incorporate both pyrrolidinone and other nitrogen-containing heterocyclic fragments (Burdzhiev & Stanoeva, 2008).
Spectroscopic and Quantum Mechanical Study : Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques and quantum chemical methods. They also investigated its thermodynamic parameters and molecular interactions (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Activity of Derivatives : Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, evaluating their antibacterial activity. Certain derivatives exhibited high antibacterial activity (Žirgulevičiūtė et al., 2015).
作用機序
Target of Action
Related compounds such as methylxanthines are known to antagonize adenosine receptors in the central nervous system and peripheral tissues
Mode of Action
It’s worth noting that related compounds like b12-independent glycerol dehydratase produce a 3-amino-3-carboxypropyl radical
Biochemical Pathways
Related compounds have been found to be involved in the metabolism of α-amino acids
Pharmacokinetics
It’s worth noting that urinary excretion of related compounds like pentoxifylline metabolites consists almost exclusively of 1-[3-carboxypropyl]-3,7-dimethylxanthine
Result of Action
Related compounds like 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine have been found in trnalys(uuu) from trypanosoma brucei , suggesting that this compound might have similar effects
Action Environment
Exposure to environmental phenols and parabens, phthalates, organophosphate pesticides, and trace elements has been associated with attention deficit hyperactivity disorder (adhd) symptoms
特性
IUPAC Name |
1-(3-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7-4-6(9(14)15)5-10(7)3-1-2-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXJRFTBYQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



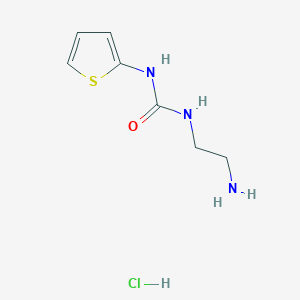
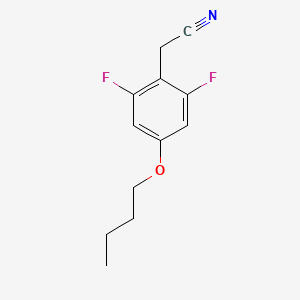

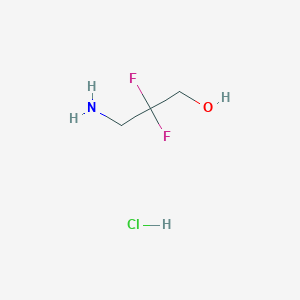
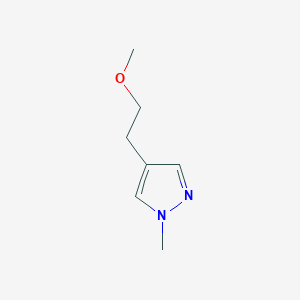
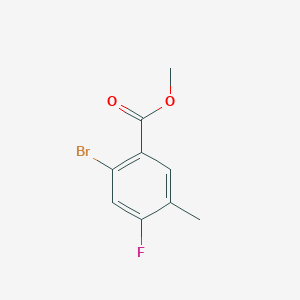
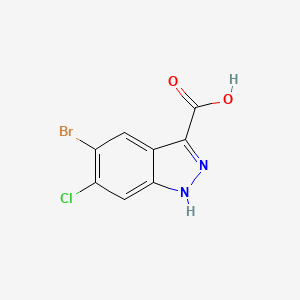
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)

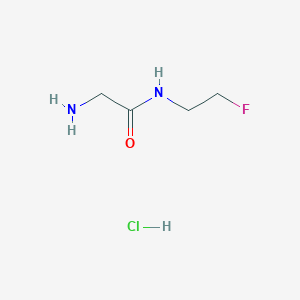

![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

